17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol
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Overview
Description
Paricalcitol is a synthetic vitamin D analog used primarily for the prevention and treatment of secondary hyperparathyroidism, a condition characterized by excessive secretion of parathyroid hormone, often associated with chronic kidney disease . Marketed under the trade name Zemplar, paricalcitol is an analog of 1,25-dihydroxyergocalciferol, the active form of vitamin D2 .
Preparation Methods
Paricalcitol can be synthesized through various methods, including chemical and microbial transformations. One novel strategy involves a seven-step chemical transformation followed by a one-step microbial transformation using vitamin D2 as the starting material . Another approach involves the Julia olefination and Wittig reaction, which are general methods for such conversions . Industrial production methods typically involve the use of methanesulfonyl chloride and tri-ethylamine in dichloromethane, followed by reduction using lithium aluminum hydride in tetrahydrofuran .
Chemical Reactions Analysis
Paricalcitol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonyl chloride, tri-ethylamine, and lithium aluminum hydride . The major products formed from these reactions are intermediates that lead to the final active compound, paricalcitol .
Scientific Research Applications
Paricalcitol has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce parathyroid hormone levels in patients with chronic kidney disease . Research has shown that paricalcitol can significantly reduce C-reactive protein levels in chronic kidney disease patients, potentially preventing disease progression . Additionally, paricalcitol has been found to ameliorate acute kidney injury in mice by suppressing oxidative stress and inflammation via the Nrf2/HO-1 signaling pathway . It also improves renal function and reduces inflammatory cell infiltration and mitochondrial damage in renal tissue .
Mechanism of Action
Paricalcitol exerts its effects by binding to the vitamin D receptor, which results in the selective activation of vitamin D responsive pathways . This binding leads to the regulation of calcium and phosphate homeostasis, reducing parathyroid hormone levels and improving overall kidney function . The molecular targets involved include the vitamin D receptor and pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Paricalcitol is often compared with other vitamin D receptor activators, such as calcitriol and cinacalcet. Studies have shown that paricalcitol is more effective in reducing calcium and phosphorus levels in patients undergoing hemodialysis compared to other vitamin D receptor activators . It is also considered to have a better safety profile and fewer side effects . Similar compounds include calcitriol, doxercalciferol, and alfacalcidol .
Properties
IUPAC Name |
5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861314 |
Source
|
Record name | 17-(6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-9,10-secoestra-5,7-diene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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